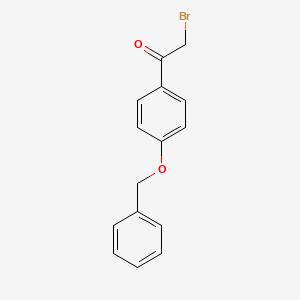

1-(4-(Benzyloxy)phenyl)-2-bromoethanone

Descripción general

Descripción

The compound "1-(4-(Benzyloxy)phenyl)-2-bromoethanone" is a brominated organic molecule that features a benzyloxy substituent on a phenyl ring, which is further connected to a 2-bromoethanone group. This structure suggests potential reactivity typical of bromo ketones and ethers, such as participation in nucleophilic substitution reactions or serving as intermediates in the synthesis of more complex organic molecules.

Synthesis Analysis

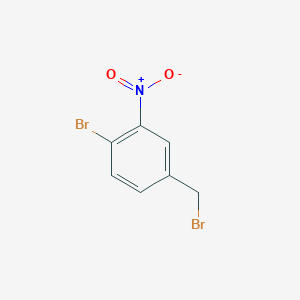

The synthesis of related brominated aromatic compounds has been demonstrated through various methods. For instance, the Knoevenagel reaction has been employed to synthesize photoluminescent phenylene vinylene oligomers, indicating that similar condensation reactions could potentially be used for the synthesis of "1-(4-(Benzyloxy)phenyl)-2-bromoethanone" . Additionally, the KHSO4-catalyzed synthesis of 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes and 1-(1-(benzyloxy)-2-bromomethyl)benzenes under solvent-free conditions suggests a green and economical approach that could be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can exhibit various interactions in the solid state. For example, 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives show significant differences in packing interactions, such as C–Br...π(arene) interactions and Br...Br interactions . These findings could inform the analysis of the molecular structure of "1-(4-(Benzyloxy)phenyl)-2-bromoethanone," which may also exhibit unique intermolecular interactions due to the presence of the bromine atom and the benzyloxy group.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. The synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl through a series of reactions including benzaldehyde condensation and bromination suggests that "1-(4-(Benzyloxy)phenyl)-2-bromoethanone" could also undergo similar transformations . Furthermore, the Wittig-Horner reaction has been used to synthesize 1-bromo-4-(2,2-diphenylvinyl)benzene, indicating that "1-(4-(Benzyloxy)phenyl)-2-bromoethanone" might be amenable to reactions involving phosphorus ylides .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be quite diverse. For example, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene have been investigated, showing significant differences in fluorescence intensity between the solution and solid states . This suggests that "1-(4-(Benzyloxy)phenyl)-2-bromoethanone" may also exhibit interesting photophysical properties. Additionally, the crystal structures of related compounds, such as 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, provide insights into the potential solid-state behavior of "1-(4-(Benzyloxy)phenyl)-2-bromoethanone," which could be characterized by van der Waals and weak C–H...O interactions .

Aplicaciones Científicas De Investigación

-

Pharmaceutical and Medicinal Chemistry

- Compounds similar to “1-(4-(Benzyloxy)phenyl)-2-bromoethanone”, such as 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, have been synthesized and used in pharmaceutical and medicinal chemistry .

- These compounds were synthesized by coupling with aromatic substituted aldehyde .

- The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They were then screened for antimicrobial activity .

-

Medicinal Chemistry Research

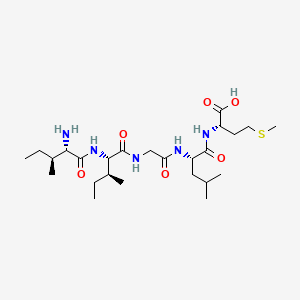

- A diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized .

- These compounds were synthesized in good yield by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .

- All the synthesized compounds were tested in vitro for their antimicrobial activity against various bacteria and fungi . Some compounds showed good-to-excellent antimicrobial activity .

-

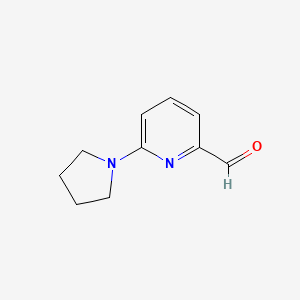

Polyester Fiber Dyeing and Rubber Industry

- 4-Benzyloxyphenol, a compound similar to “1-(4-(Benzyloxy)phenyl)-2-bromoethanone”, is used in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide .

- It plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .

- It is also used for polyester fiber dyeing and in the rubber industry .

-

Depigmenting Agent

-

Synthesis of Triazinane Derivatives

- 4-(Benzyloxy)phenyl isocyanate, a compound similar to “1-(4-(Benzyloxy)phenyl)-2-bromoethanone”, may be used in the synthesis of 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione via cyclotrimerization .

- This process involves the reaction of three isocyanate groups to form a triazine ring .

- The resulting triazinane derivatives could have potential applications in various fields, although further research would be needed to confirm this .

-

Synthesis of Phenyl Urea Derivatives

- 4-(Benzyloxy)phenyl isocyanate can also be used in the synthesis of various phenyl urea derivatives .

- These compounds are synthesized by reacting the isocyanate group with different amines .

- Phenyl urea derivatives have been studied for their potential biological activities, including antimicrobial properties .

-

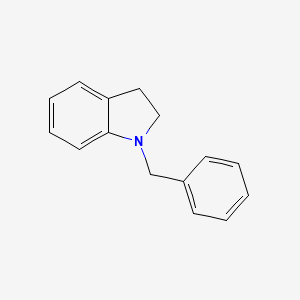

Treatment of Parkinson’s Disease

- A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed, synthesized, and evaluated for the treatment of Parkinson’s disease .

- The representative compound 3h possessed potent and selective MAO-B inhibitory activity (IC 50 = 0.062 µM), and its inhibitory mode was competitive and reversible .

- Additionally, 3h also displayed excellent anti-oxidative effect (ORAC = 2.27 Trolox equivalent), significant metal chelating ability, and appropriate BBB permeability .

- Moreover, 3h exhibited good neuroprotective effect and anti-neuroinflammatory ability .

-

Synthesis of Benzeneacetic Acid

-

Synthesis of Boronic Acid Derivatives

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-1-(4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPCKPXQFYWNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441559 | |

| Record name | 4-(Benzyloxy)-phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Benzyloxy)phenyl)-2-bromoethanone | |

CAS RN |

4254-67-5 | |

| Record name | 4-(Benzyloxy)-phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(benzyloxy)phenyl]-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1278263.png)

![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)